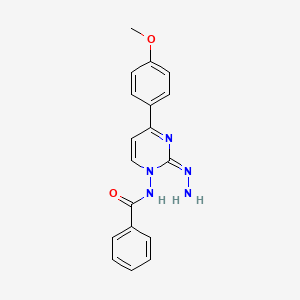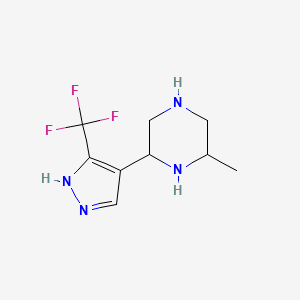![molecular formula C15H16N2S B12939136 [(1-Cyclopentyl-1H-indol-3-yl)sulfanyl]acetonitrile CAS No. 61021-39-4](/img/structure/B12939136.png)
[(1-Cyclopentyl-1H-indol-3-yl)sulfanyl]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-cyclopentyl-1H-indol-3-yl)thio)acetonitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a cyclopentyl group attached to the indole ring, which is further connected to a thioacetonitrile group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-cyclopentyl-1H-indol-3-yl)thio)acetonitrile typically involves the reaction of 1-cyclopentyl-1H-indole-3-thiol with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-((1-cyclopentyl-1H-indol-3-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The thio group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the thio group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
2-((1-cyclopentyl-1H-indol-3-yl)thio)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-((1-cyclopentyl-1H-indol-3-yl)thio)acetonitrile involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The thioacetonitrile group can also participate in covalent bonding with target proteins, leading to changes in their function.
相似化合物的比较
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Lacks the cyclopentyl and thio groups, making it less hydrophobic.
1-cyclopentyl-1H-indole-3-thiol: Lacks the acetonitrile group, affecting its reactivity and biological activity.
2-(1H-indol-3-yl)thioacetamide: Contains an amide group instead of a nitrile, altering its chemical properties.
Uniqueness
2-((1-cyclopentyl-1H-indol-3-yl)thio)acetonitrile is unique due to the presence of both the cyclopentyl and thioacetonitrile groups, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific and industrial applications.
属性
CAS 编号 |
61021-39-4 |
|---|---|
分子式 |
C15H16N2S |
分子量 |
256.4 g/mol |
IUPAC 名称 |
2-(1-cyclopentylindol-3-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C15H16N2S/c16-9-10-18-15-11-17(12-5-1-2-6-12)14-8-4-3-7-13(14)15/h3-4,7-8,11-12H,1-2,5-6,10H2 |
InChI 键 |
ULNFIZZPNLAGJO-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)N2C=C(C3=CC=CC=C32)SCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


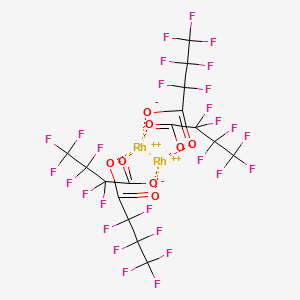
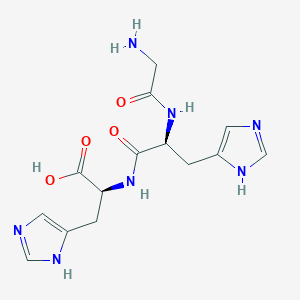
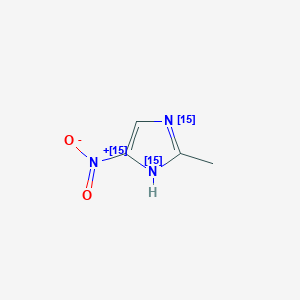
![8-Bromo-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12939088.png)

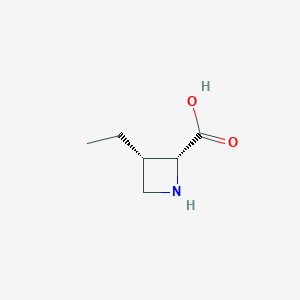
![(R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12939119.png)
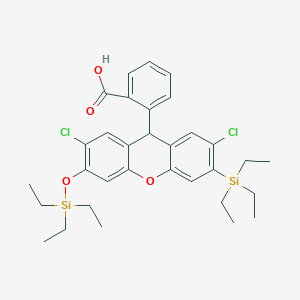

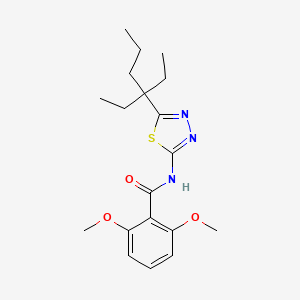

![9-Butyl-6-{[(pyridin-4-yl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B12939138.png)
